5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21N3S |
|---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
5-nonan-5-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H21N3S/c1-3-5-7-9(8-6-4-2)10-13-14-11(12)15-10/h9H,3-8H2,1-2H3,(H2,12,14) |
InChI Key |
PTSQTYQLEXBGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C1=NN=C(S1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Nonan 5 Yl 1,3,4 Thiadiazol 2 Amine and Its Analogs
Historical and Contemporary Approaches to 1,3,4-Thiadiazol-2-amine Synthesis
The synthesis of the 2-amino-1,3,4-thiadiazole (B1665364) core is a well-established area of organic chemistry, with numerous methods developed over the years. These strategies generally involve the construction of the five-membered heterocyclic ring from acyclic precursors. sbq.org.brnih.gov
Cyclization Reactions of Thiosemicarbazides and Related Precursors
The most prevalent and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides. sbq.org.br This approach typically involves the acylation of a thiosemicarbazide (B42300) with a carboxylic acid, followed by a dehydration or cyclodehydration step. nih.gov To synthesize the target compound, 5-(nonan-5-yl)-1,3,4-thiadiazol-2-amine, the corresponding carboxylic acid, nonan-5-oic acid, would be reacted with thiosemicarbazide.
The mechanism for this reaction begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid. sbq.org.br This is followed by dehydration to form an intermediate, which then undergoes cyclization through an intramolecular attack by the sulfur atom on the carbonyl group. A final dehydration step yields the aromatic 1,3,4-thiadiazole (B1197879) ring. sbq.org.br
A variety of dehydrating agents are employed to facilitate this cyclization, including strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). nih.govjocpr.comresearchgate.net For instance, reacting benzoic acid and thiosemicarbazide in phosphorus oxychloride is a common method to produce 5-phenyl-1,3,4-thiadiazol-2-amine. researchgate.net Similarly, solid-phase synthesis techniques have been developed where a thiosemicarbazide resin is cyclized using agents like p-toluenesulfonyl chloride (p-TsCl). acs.orgacs.orgnih.gov
| Reagent/Catalyst | Precursors | Product Type | Reference(s) |
| Phosphorus Oxychloride (POCl₃) | Carboxylic Acid, Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.com |
| Conc. Sulfuric Acid (H₂SO₄) | Thiosemicarbazone | 2-Amino-5-substituted-1,3,4-thiadiazole | chemmethod.com |
| Polyphosphoric Acid (PPA) | Carboxylic Acid, Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| p-Toluenesulfonyl chloride (p-TsCl) | Thiosemicarbazide Resin | Polymer-bound 2-Amido-5-amino-1,3,4-thiadiazole | acs.orgacs.orgnih.gov |
Acylhydrazine and Dithiocarbazate-Based Synthetic Routes
Alternative pathways to the 1,3,4-thiadiazole ring utilize acylhydrazines (also known as acid hydrazides) and dithiocarbazates as key intermediates. sbq.org.br In one common approach, acylhydrazines are reacted with sulfur-containing reagents such as carbon disulfide (CS₂) or isothiocyanates. sbq.org.br These reactions typically proceed in two or more steps, first forming a thiosemicarbazide or dithiocarbazide intermediate which is then cyclized. sbq.org.br
A more recent and chemoselective method involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur (S₈) and a mild base like sodium sulfide (B99878) (Na₂S). nih.govnih.govresearchgate.netresearchgate.net This reaction is notable for its operational simplicity and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govnih.gov The proposed mechanism involves the conversion of the nitroalkane to a thioacyl derivative, which then reacts with the acylhydrazine to form a thioacylated hydrazide that readily cyclizes to the 1,3,4-thiadiazole. researchgate.net
Dithiocarbazate-based routes can also be employed. For example, reacting dimethyl sulfate, carbon disulfide, and hydrazine (B178648) hydrate (B1144303) generates a thiohydrazide intermediate. This intermediate can then be reacted with reagents like chloroacetyl chloride and subsequently cyclized to form the thiadiazole ring. sbq.org.br
One-Pot Synthetic Strategies for 1,3,4-Thiadiazole Ring Formation
To improve efficiency and reduce waste, several one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. A notable example is a four-component one-pot synthesis that produces 2-amino-1,3,4-thiadiazoles from primary amines, carbon disulfide, hydrazine, and acyl chlorides in water, offering a greener alternative to traditional methods. nih.gov
Another significant one-pot method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of polyphosphate ester (PPE) as a mild additive, avoiding the use of harsh or toxic reagents like POCl₃. mdpi.comresearchgate.netproquest.comnih.govencyclopedia.pubdntb.gov.uanih.gov The reaction proceeds through the acylation of the thiosemicarbazide, followed by cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole. mdpi.comproquest.comnih.gov This approach is efficient and has been used to synthesize a variety of 5-substituted analogs. mdpi.comresearchgate.net
Regioselective Functionalization at the C-5 Position of the 1,3,4-Thiadiazole Ring
The substituent at the C-5 position of the 2-amino-1,3,4-thiadiazole ring is typically determined by the choice of the starting material. In the majority of synthetic routes, particularly those involving the cyclization of thiosemicarbazides, the R-group of the carboxylic acid (R-COOH) or acyl chloride (R-COCl) precursor becomes the substituent at the C-5 position. sbq.org.brnih.gov Therefore, to achieve the synthesis of this compound, nonan-5-oic acid or a derivative thereof would be the required starting material.
While direct electrophilic substitution at the C-5 carbon of a pre-formed 1,3,4-thiadiazole ring is generally difficult due to the ring's low electron density, some functionalization is possible. researchgate.net For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the C-5 position. researchgate.net The resulting 5-bromo derivative could then potentially participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a variety of substituents, including alkyl groups like the nonan-5-yl moiety.
Furthermore, solid-phase synthesis offers a platform for diversification at the C-5 position. In one study, a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole was functionalized at the 5-amino group via reactions like Suzuki coupling, demonstrating the potential for introducing diverse groups at this position, which could then be chemically modified to achieve the desired structure. acs.orgacs.org
Derivatization Strategies for the Amine Moiety: N-Alkylation and N-Acylation
The exocyclic amino group at the C-2 position of this compound is a key site for further chemical modification. The nitrogen atoms of the thiadiazole ring are susceptible to electrophilic attack, and the exocyclic amine readily undergoes reactions such as N-alkylation and N-acylation. researchgate.net
N-Alkylation: The reaction of 2-amino-1,3,4-thiadiazoles with alkyl halides or other alkylating agents typically results in the formation of N-alkylated products. For example, 2-amino-1,3,4-thiadiazole reacts with chloroacetone (B47974) to yield the N-alkylated thiadiazolimine. researchgate.net
N-Acylation: The amine group can be acylated using acyl chlorides or acid anhydrides. This reaction is often performed in the presence of a base like pyridine. acs.org These acylation reactions can be chemoselective. For example, on a 2-amido-5-amino-1,3,4-thiadiazole resin, acylation occurred selectively at the 5-amino position. acs.orgacs.org This allows for the introduction of a wide array of functional groups, modifying the compound's physicochemical properties.
These derivatization strategies are crucial for building libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Thiadiazole Derivatives
The structural confirmation of this compound and its analogs relies on a combination of modern spectroscopic and analytical methods. chemmethod.commdpi.comnih.govnih.govnih.govmdpi.comchemmethod.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. For 2-amino-1,3,4-thiadiazole derivatives, characteristic absorption bands include:
N-H stretching: Sharp bands for the primary amine (NH₂) typically appear in the region of 3100-3400 cm⁻¹. chemmethod.comnih.govutq.edu.iq
C=N stretching: The stretching vibration of the C=N bond within the thiadiazole ring is observed around 1600-1650 cm⁻¹. chemmethod.comnih.gov
C-H stretching: Aliphatic C-H stretching from the nonan-5-yl group would be expected in the 2850-2960 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural analysis.
¹H-NMR: The spectrum would show a characteristic signal for the NH₂ protons, which is often a broad singlet. utq.edu.iq The protons of the nonan-5-yl group would appear as a complex set of multiplets in the aliphatic region (typically 0.8-1.6 ppm).
¹³C-NMR: The carbon atoms of the thiadiazole ring (C-2 and C-5) exhibit characteristic chemical shifts at lower field, often in the range of 150-180 ppm. nih.govmdpi.com The carbons of the nonan-5-yl substituent would appear in the upfield region. Two-dimensional NMR techniques like HSQC and HMBC are used to confirm assignments. nih.gov
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which aids in structural elucidation. nih.gov For 1,3,4-thiadiazole derivatives, the protonated molecular ion [M+H]⁺ is typically observed. nih.govnih.gov Fragmentation often involves the decomposition of the thiadiazole ring. nih.gov
UV-Visible Spectroscopy: The electronic absorption spectra of 1,3,4-thiadiazole derivatives typically show absorption maxima in the UV region, which can be influenced by the substituents on the ring. mdpi.comnih.gov
The following table summarizes typical spectroscopic data for analogous 2-amino-5-substituted-1,3,4-thiadiazoles found in the literature.
| Technique | Feature | Typical Range/Value | Reference(s) |
| FT-IR | ν(NH₂) | 3244 - 3421 cm⁻¹ | chemmethod.comnih.gov |
| ν(C=N) | 1604 - 1649 cm⁻¹ | chemmethod.comnih.govutq.edu.iq | |
| ¹H-NMR | δ(NH₂) | 7.0 - 9.5 ppm (singlet) | utq.edu.iq |
| ¹³C-NMR | δ(C-2, C-5) | 150 - 181 ppm | researchgate.netnih.govmdpi.com |
| MS | Ionization | [M+H]⁺ | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In the ¹H NMR spectrum, the protons of the 2-amino group on the thiadiazole ring typically appear as a broad singlet. mdpi.com For analogs, this signal can be found in a range of δ 7.28–7.51 ppm. mdpi.com The protons of the nonan-5-yl substituent will exhibit characteristic signals in the aliphatic region of the spectrum. The methine proton at the C5 position of the nonane (B91170) chain, being adjacent to the thiadiazole ring, is expected to be the most deshielded of the alkyl protons. The signals for the various methylene (B1212753) and methyl groups of the nonan-5-yl chain will appear as multiplets, with their chemical shifts influenced by their proximity to the heterocyclic ring and each other.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded due to the presence of electronegative nitrogen and sulfur atoms, with the C2 (attached to the amino group) and C5 (attached to the alkyl group) carbons typically resonating at approximately δ 168 ppm and δ 155 ppm, respectively, in analogous structures. growingscience.com The carbon atoms of the nonan-5-yl group will appear in the upfield region of the spectrum. The chemical shift of the C5 carbon of the nonane chain will be influenced by the electron-withdrawing nature of the thiadiazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH₂ | ~7.4 (s, 2H) | - |
| C2 (Thiadiazole) | - | ~169 |
| C5 (Thiadiazole) | - | ~156 |
| C5 (Nonane) | ~3.0 (quintet, 1H) | ~40 |
| C4, C6 (Nonane) | ~1.7 (m, 4H) | ~35 |
| C3, C7 (Nonane) | ~1.3 (m, 4H) | ~22 |
| C2, C8 (Nonane) | ~1.2 (m, 4H) | ~31 |
| C1, C9 (Nonane) | ~0.9 (t, 6H) | ~14 |
Note: These are predicted values based on known data for analogous 5-alkyl-1,3,4-thiadiazol-2-amines and standard NMR prediction tools. Actual experimental values may vary.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations in the range of 3100-3400 cm⁻¹. growingscience.comnih.gov The C=N stretching vibration of the thiadiazole ring is typically observed around 1600-1630 cm⁻¹. growingscience.com The C-S-C linkage within the ring gives rise to absorptions in the fingerprint region, often around 830 cm⁻¹. growingscience.com The aliphatic nonan-5-yl group will be identified by C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern is expected to involve the cleavage of the nonan-5-yl group. A common fragmentation pathway for alkyl-substituted heterocycles is the loss of alkyl fragments. miamioh.edu Alpha-cleavage at the C5 position of the nonane chain is likely, leading to the formation of stable carbocations. The fragmentation of the thiadiazole ring itself can also occur, yielding characteristic smaller fragments. nih.gov
Table 2: Expected IR Absorption Bands and Mass Spectrometry Fragments for this compound
| Analytical Technique | Feature | Expected Value/Observation |
| IR Spectroscopy | N-H stretching (amine) | 3100-3400 cm⁻¹ (broad) |
| C-H stretching (alkyl) | 2850-2960 cm⁻¹ | |
| C=N stretching (thiadiazole) | ~1615 cm⁻¹ | |
| C-N stretching | ~1400 cm⁻¹ | |
| C-S-C stretching | ~830 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 227 |
| [M - C₄H₉]⁺ (loss of butyl radical) | m/z = 170 | |
| [M - C₅H₁₁]⁺ (loss of pentyl radical) | m/z = 156 | |
| Thiadiazole ring fragments | Various smaller m/z values |
Note: IR values are typical ranges and MS fragmentation is predicted based on common pathways for similar structures.
Elemental Analysis and Other Chromatographic Methods
Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound. For this compound (C₁₁H₂₁N₃S), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align closely with the calculated theoretical values, typically within a ±0.4% margin, to verify the empirical formula. researchgate.net
Table 3: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 58.11 |
| Hydrogen | H | 9.31 |
| Nitrogen | N | 18.48 |
| Sulfur | S | 14.10 |
Chromatographic methods are essential for the purification and purity assessment of this compound. Given the lipophilic nature of the long alkyl chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique. sielc.com A typical RP-HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comresearchgate.net For mass spectrometry-compatible methods, a volatile acid like formic acid is often added to the mobile phase. sielc.com
Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for analyzing the volatility and thermal stability of the compound and its potential impurities. nih.gov For less volatile or polar amines, derivatization might be necessary to improve their chromatographic properties. nih.gov
Structure Activity Relationship Sar and Mechanistic Studies of 5 Nonan 5 Yl 1,3,4 Thiadiazol 2 Amine Derivatives
Impact of Substitutions at the 5-Position on Biological Profiles
The substituent at the 5-position of the 1,3,4-thiadiazole-2-amine scaffold is a critical determinant of the molecule's biological activity. The nature of this group influences potency, selectivity, and the type of pharmacological effect observed.
The introduction of an aromatic ring at the 5th position is a common strategy that often enhances anticancer effects. nih.gov The efficacy of these compounds is further modulated by the position and chemical nature of substituents on this aryl ring. nih.gov For instance, a structure-activity relationship study identified that the substituent on a C-5 phenyl ring is important for cytotoxic activity. mdpi.com Specifically, a derivative with two methoxy (B1213986) groups on the phenyl ring demonstrated potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. mdpi.com Similarly, fluorinated and chlorinated substituents on a 5-phenyl group conferred good antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents on the same ring imparted significant antifungal activity. nih.gov In a different context, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed promising anti-proliferative effects against colon cancer cells. nih.gov
Alkyl and alkenyl chains at the 5-position also play a significant role. The insertion of a long alkenyl or hydroxyalkenyl chain at this position has been described as a useful approach for creating biologically active compounds. nih.gov Derivatives bearing a hydroxyalkenyl chain at C-5 have shown good antibacterial activity. nih.gov In other studies, compounds with a methyl group at the 5-position displayed enhanced diuretic activity compared to those with an amino group at the same position. mdpi.com This methyl substitution was also found to increase the inhibition of Hepatitis B Virus (HBV) DNA. mdpi.com
Influence of Amine Moiety Modifications on Compound Activity
Modifications to the 2-amino group of the 1,3,4-thiadiazole (B1197879) ring are pivotal in fine-tuning the biological activity. The presence of a free, unsubstituted amine group is often crucial for maximal activity in certain contexts. For example, in a series of 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole derivatives, the parent compound with a free amine demonstrated the highest antibacterial activity. nih.gov Substitution on this amine group led to a decrease in activity in the order of methyl > ethyl > phenyl. nih.gov
Conversely, in other molecular frameworks, substitution on the amine is beneficial. N-acetyl or N-propionyl substitutions on aminothiadiazole templates have been shown to greatly increase binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov The synthesis of compounds with various substituents on the amino group has been a key strategy to establish a correlation between structural changes and antitumor activity. nih.gov The orientation of the amino group and its substituents can also influence crystal packing and intermolecular interactions, as observed in N-ethyl and N-aryl derivatives of 5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine. rsc.org
Mechanistic Insights into Biological Action (e.g., enzyme inhibition, cellular pathway modulation, DNA interactions)
The 1,3,4-thiadiazole ring is considered a versatile pharmacophore, in part because of its mesoionic character, which allows these neutral compounds to readily cross cellular membranes and engage with biological targets like proteins and DNA. nih.gov This property contributes to good oral absorption and bioavailability. nih.gov The biological activity is also attributed to the presence of the =N-C-S- moiety within the heterocyclic ring system. researchgate.net
Investigation of Enzyme Binding and Inhibition Profiles (e.g., COX-2, PIM kinases, Carbonic Anhydrase)
Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are known to inhibit a wide array of enzymes. They have been identified as inhibitors of carbonic anhydrase (CA), with some compounds showing greater potency against human CA I and II isoforms than the standard drug acetazolamide. mdpi.comdrugbank.com Thiazole and thiadiazole derivatives have demonstrated inhibitory activity against various CA isoenzymes, including the tumor-associated CA IX. researchgate.netnih.govresearchgate.net
In the realm of cancer, these derivatives have been developed as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK). nih.gov Furthermore, the 1,3,4-thiadiazol-2-amine nucleus has been utilized to create selective kinase inhibitors. acs.org For instance, replacing a 2-aminothiazole (B372263) with a 1,3,4-thiadiazol-2-amine structure powerfully switched selective inhibition from Fyn kinase to GSK-3β. acs.org
These compounds also show promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. Hybrid molecules incorporating the 1,3,4-thiadiazole scaffold have been engineered as potent and selective dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov
Table 1: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives
| Compound Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Thiadiazole-thiazolidinone hybrids | COX-2 and 15-LOX | Compound 6l showed potent COX-2 inhibition (IC₅₀ = 70 nM) and 15-LOX inhibition (IC₅₀ = 11 µM). | nih.gov |
| N'-methylene-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazides | Carbonic Anhydrase (hCA I & hCA II) | Compound 1 was the most potent against hCA II (IC₅₀ = 0.15 nM); Compound 3 was most potent against hCA I (IC₅₀ = 0.14 nM). | drugbank.com |
| 1,3,4-thiadiazole-2-thione derivatives | Carbonic Anhydrase (hCA I, II, IX) | Inhibition constants (Kᵢ) were in the micromolar to nanomolar range, with compound 5c showing notable inhibition of tumor-associated hCA IX (Kᵢ = 1.25 µM). | nih.gov |
| 7-Azaindole-based inhibitors | GSK-3β Kinase | Replacement of a 2-aminothiazole with a 1,3,4-thiadiazol-2-amine nucleus switched selectivity toward GSK-3β (IC₅₀ = 0.020 µM for compound 40 ). | acs.org |
| 1,3,4-thiadiazole derivatives | α-Glucosidase | Schiff base analogues showed excellent inhibitory activity, with some compounds having IC₅₀ values as low as 1.10 µM. | nih.gov |
Modulation of Cellular Pathways and Molecular Targets
The anticancer activity of 1,3,4-thiadiazole derivatives is often mediated by their ability to modulate critical cellular signaling pathways. One specific derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells. nih.gov This inhibition was associated with an arrest of the cell cycle in the G0/G1 phase and an increase in the expression of the cell cycle inhibitor p27/Kip1. nih.gov
Other studies have shown that this class of compounds can trigger a variety of cellular responses. Depending on the specific derivative and cellular context, they can reduce physiological cell mortality or stimulate hyperproliferation. acs.org A series of 5-amino-1,3,4-thiadiazole appended isatins were observed to induce significant changes in cellular morphology, indicating polypharmacological properties with similarities to antifungal agents and chemokine receptor inhibitors. nih.gov In plant systems, a 1,3,4-thiadiazole derivative was able to protect tobacco plants from mosaic virus infection by improving photosynthetic efficiency. mdpi.com
DNA Binding and Intercalation Mechanisms
Direct interaction with DNA represents another major mechanism of action for 1,3,4-thiadiazole derivatives. Their small, planar aromatic structure makes them well-suited for such interactions. merckmillipore.com Studies using UV-vis spectroscopy and molecular docking have confirmed that these molecules can bind to calf thymus DNA (CT-DNA). dntb.gov.uanih.govresearchgate.netsemanticscholar.org The primary mode of interaction is often through non-covalent binding, with evidence suggesting that these compounds can act as avid DNA binders. researchgate.net
The specific nature of this binding can vary. Some derivatives are capable of binding to the minor groove of the DNA double helix. merckmillipore.com Other experimental and theoretical results suggest a mechanism involving intercalation, where the planar thiadiazole ring inserts itself between the base pairs of the DNA. dntb.gov.ua Furthermore, gel electrophoresis studies have demonstrated that certain 5-aryl-1,3,4-thiadiazol-2-amines are capable of cleaving plasmid DNA, indicating a potential for genotoxic effects under specific conditions. researchgate.net
Correlation of Physicochemical Descriptors (e.g., Lipophilicity) with Biological Outcomes
The biological activity of 1,3,4-thiadiazole derivatives is strongly correlated with their physicochemical properties. The inherent mesoionic nature of the thiadiazole ring contributes to a molecular charge distribution that facilitates the crossing of cellular membranes, which is a prerequisite for reaching intracellular targets and often results in good bioavailability. nih.gov
Lipophilicity is a key descriptor influencing pharmacokinetics and pharmacodynamics. The introduction of bulky, lipophilic groups, such as the adamantane (B196018) moiety or, by extension, the nonan-5-yl group, would be expected to significantly increase the compound's lipophilicity. This can enhance interactions with hydrophobic regions of proteins and improve membrane transport. Pharmacokinetic (ADMET) analyses of various thiadiazole derivatives have indicated favorable properties, including good potential for oral bioavailability and balanced hydrophilicity, suggesting they possess drug-like characteristics. nih.gov
Computational methods such as Hirshfeld surface analysis have been used to quantify the non-covalent interactions that stabilize the crystal structures of these compounds. rsc.org These analyses reveal the importance of interactions like N-H···N hydrogen bonds and H-H bonding in defining the supramolecular architecture, which can influence solubility and dissolution rates. rsc.org
Diverse Research Applications of 1,3,4 Thiadiazole Derivatives Beyond Traditional Medicinal Chemistry
Applications in Agrochemical Research and Development
The 1,3,4-thiadiazole (B1197879) nucleus is a key structural component in the development of new agrochemicals, with research demonstrating its utility in creating compounds with fungicidal, herbicidal, and insecticidal properties. researchgate.netresearchgate.net The versatility of the 1,3,4-thiadiazole scaffold allows for the synthesis of a wide range of derivatives with potent biological activities relevant to agriculture. rsc.org
Fungicidal Activity: Derivatives of 1,3,4-thiadiazole have been extensively studied for their ability to combat fungal pathogens that affect crops. For instance, certain sulfide (B99878), sulfoxide, and sulfonamide thiadiazoles have shown fungicidal activity against a variety of fungi including Gibberella zeae, Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium oxysporum, and Cytospora mandshurica. nih.gov The development of novel 1,3,4-thiadiazole derivatives is a promising area for the creation of new agricultural fungicides. nih.gov Research into new derivatives has shown notable antifungal effects against various Candida species, which, although primarily a human pathogen, demonstrates the potential of this class of compounds against a range of fungi. nih.gov
Herbicidal and Insecticidal Activities: In addition to their fungicidal properties, 1,3,4-thiadiazole derivatives have been investigated for their potential as herbicides and insecticides. researchgate.net The ability to introduce various substituents onto the thiadiazole ring allows for the fine-tuning of their biological activity to target specific weeds or insect pests. researchgate.net
A summary of the agrochemical applications of 1,3,4-thiadiazole derivatives is presented in the table below.
| Application Area | Target Organisms/Pests | Reference |
| Fungicidal | Gibberella zeae, Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium oxysporum, Cytospora mandshurica, Candida species | nih.govnih.gov |
| Herbicidal | Various weed species | researchgate.net |
| Insecticidal | Various insect pests | researchgate.net |
Contributions to Material Science, Including Energetic Materials
The field of material science has also benefited from the unique properties of 1,3,4-thiadiazole derivatives. chemmethod.com These compounds have been explored for the development of new materials with specific functionalities, including energetic materials. nih.gov
The incorporation of the 1,3,4-thiadiazole ring into molecular structures can enhance thermal stability and energy density, which are critical properties for energetic materials. nih.gov A recent study detailed the synthesis of energetic materials based on the combination of 1,3,4-thiadiazole and furazan (B8792606) scaffolds. nih.gov These materials exhibited high detonation performance and thermal stability. nih.gov For example, an azo-bridged derivative demonstrated a high thermal stability of 271 °C and insensitivity to friction, outperforming some benchmark heat-resistant explosives. nih.gov In contrast to other oxadiazole isomers, 1,3,4-oxadiazole (B1194373) (a related structure) is noted for providing a good balance between energy and stability, a principle that extends to thiadiazole-based energetic materials. researchgate.net
Role in Dye and Photographic Material Development
The chemical structure of 1,3,4-thiadiazole derivatives makes them suitable for applications in the development of dyes and photographic materials. chemmethod.com The presence of the heterocyclic ring can influence the photophysical properties of a molecule, such as its absorption and emission of light. Research has been conducted on the synthesis of new 1,3,4-thiadiazole derivatives containing an azo group, which are known for their colorimetric properties. chemmethod.com These azo-thiadiazole compounds have potential applications as dyes. chemmethod.com The synthesis of such compounds often involves the diazotization of a 2-amino-1,3,4-thiadiazole (B1665364) derivative followed by coupling with a suitable aromatic compound. jocpr.com
Emerging Areas of Application for 5-Substituted-1,3,4-thiadiazoles
Research into 5-substituted-1,3,4-thiadiazoles continues to uncover new potential applications. These emerging areas are driven by the adaptable and versatile nature of the thiadiazole scaffold. rsc.orgnih.gov Some of the promising future applications include:
Corrosion Inhibitors: The ability of heterocyclic compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors. 1,3,4-thiadiazole derivatives have been investigated for their potential to protect metals from corrosion. chemmethod.com
Antimicrobial Agents: While extensively studied in medicinal chemistry, the potent antimicrobial activity of 1,3,4-thiadiazole derivatives also has implications for material science, such as in the development of antimicrobial coatings and textiles. nih.govnih.govijpcbs.com
Conclusion and Future Research Directions for 5 Nonan 5 Yl 1,3,4 Thiadiazol 2 Amine and Its Analogs
Summary of Key Academic Contributions and Research Gaps
Academic research has firmly established the 1,3,4-thiadiazole (B1197879) scaffold as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This is largely due to its bioisosteric relationship with other key heterocycles and its ability to participate in various biological interactions. nih.gov Key contributions have been made in the synthesis and evaluation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, revealing a broad spectrum of pharmacological activities. These include anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netmdpi.comnih.gov
Despite these advances, significant research gaps remain. A primary gap is the lack of specific investigation into long-chain alkyl-substituted 2-amino-1,3,4-thiadiazoles, such as 5-(Nonan-5-yl)-1,3,4-thiadiazol-2-amine . The influence of such a bulky, lipophilic substituent on the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, the biological activity is largely unknown. Furthermore, much of the existing research focuses on a limited set of biological targets. researchgate.netmdpi.com There is a clear need to broaden the scope of biological screening to uncover novel mechanisms of action and therapeutic applications.
Perspectives on Advanced Synthetic Methodologies
The synthesis of 2-amino-1,3,4-thiadiazole derivatives has traditionally involved the cyclization of thiosemicarbazides with various reagents. mdpi.comchemmethod.com Recent advancements have focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Future synthetic strategies could focus on:
Green Chemistry Approaches: Employing greener solvents, catalysts, and reaction conditions to reduce the environmental impact of synthesis. This includes microwave-assisted synthesis and the use of solid-supported reagents.
Diversity-Oriented Synthesis: Utilizing combinatorial chemistry and diversity-oriented synthesis to create large libraries of 1,3,4-thiadiazole analogs with varied substituents at the C5 position. organic-chemistry.org This would facilitate a more comprehensive exploration of the structure-activity relationships (SAR).
An illustrative table of modern synthetic approaches is provided below:
| Synthetic Approach | Reagents/Conditions | Advantages |
| One-Pot Synthesis | Thiosemicarbazide (B42300), Carboxylic Acid, Polyphosphate Ester (PPE) | Mild conditions, avoids toxic reagents, efficient. mdpi.comencyclopedia.pub |
| Iodine-Mediated Oxidative Cyclization | Thiosemicarbazide, Aldehydes, I2 | Transition-metal-free, scalable. organic-chemistry.org |
| Acid-Catalyzed Cyclization | Acyl Hydrazides, Alkyl 2-amino-2-thioxoacetates | Metal-free, operationally simple, high efficiency. organic-chemistry.org |
Future Avenues in Computational Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the design of novel 1,3,4-thiadiazole derivatives holds immense promise. rsc.org
Future computational efforts should include:
Molecular Docking and Virtual Screening: Employing molecular docking to screen large virtual libraries of 1,3,4-thiadiazole analogs against a wide array of biological targets. rsc.orgnih.gov This can help prioritize compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of 1,3,4-thiadiazole derivatives with their biological activities. This can guide the design of more potent and selective compounds.
ADMET Prediction: Utilizing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs. nih.govnih.gov This can help in the early identification of candidates with favorable pharmacokinetic profiles and reduce late-stage attrition in drug development. For a compound like This compound , predicting the impact of the nonyl group on properties like membrane permeability and metabolic stability would be particularly valuable.
Unexplored Biological Targets and Phenotypes for Further Investigation
The documented biological activities of 1,3,4-thiadiazole analogs suggest that their therapeutic potential is far from fully realized. researchgate.netmdpi.com
Future investigations should explore:
Enzyme Inhibition: Beyond the currently studied enzymes, this class of compounds could be evaluated against other clinically relevant enzymes such as kinases, proteases, and phosphatases, which are implicated in a variety of diseases. researchgate.net
Neglected Tropical Diseases: Given their antimicrobial potential, 1,3,4-thiadiazole derivatives should be screened against pathogens responsible for neglected tropical diseases, where new therapeutic options are urgently needed.
Agrochemical Applications: The structural motifs of many successful pesticides and herbicides contain heterocyclic rings. The potential of 1,3,4-thiadiazole derivatives as novel agrochemicals warrants investigation.
Neurological Disorders: While some anticonvulsant activity has been reported, a more systematic investigation into their effects on various neuroreceptors and their potential for treating other neurological conditions like Alzheimer's disease or Parkinson's disease could be a fruitful area of research. researchgate.netnih.gov
A table of potential unexplored biological targets is presented below:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | EGFR, VEGFR, CDKs | Oncology mdpi.com |
| Proteases | Cathepsins, Caspases | Infectious Diseases, Oncology |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neurological Disorders |
| Ion Channels | Sodium Channels, Calcium Channels | Epilepsy, Pain |
Potential for Multidisciplinary Research Collaborations
To fully unlock the potential of This compound and its analogs, a multidisciplinary approach is essential. Collaborations between different scientific disciplines will be key to accelerating progress.
Synthetic and Medicinal Chemists: To design and synthesize novel, diverse, and potent analogs.
Computational Biologists: To perform in silico screening, predict properties, and elucidate mechanisms of action.
Pharmacologists and Biologists: To conduct in vitro and in vivo testing to evaluate efficacy and safety.
Material Scientists: To explore the potential of these compounds in the development of new materials, such as polymers or sensors.
Such collaborations would create a synergistic research environment, enabling a more rapid and comprehensive evaluation of this promising class of heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
